Cas no 87100-15-0 (2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
87100-15-0 structure
商品名:2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:87100-15-0
MF:C12H23BO2
メガワット:210.120824098587
MDL:MFCD04038749
CID:61045
PubChem ID:3668596

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Cyclohexylboronic acid pinacol ester
    • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane
    • 1,3,2-Dioxaborolane, 2-cyclohexyl-4,4,5,5-tetramethyl-
    • Cyclohexylboronic acid, pinacol ester
    • PubChem7924
    • cyclohexylboronic acid, pinacol eser
    • Cyclohexylboronic acid,pinacol ester
    • VB10750
    • FCH1685387
    • OR17650
    • AM80893
    • AB17172
    • SY0337
    • 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane
    • Cyclohexylpinacolborane
    • 2-Cyclohexyl-4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolane
    • SY033735
    • MFCD04038749
    • AKOS015907186
    • DB-016118
    • 87100-15-0
    • J-509240
    • CS-0029524
    • EN300-1706276
    • C3101
    • SCHEMBL5683205
    • DS-17414
    • DTXSID80394853
    • MDL: MFCD04038749
    • インチ: 1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
    • InChIKey: OUEVCDGYTKLNMJ-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)C(C)(C)OB1C1CCCCC1

計算された属性

  • せいみつぶんしりょう: 210.17900
  • どういたいしつりょう: 210.179
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 0.93
  • ゆうかいてん: No data available
  • ふってん: 244.7℃ at 760 mmHg
  • フラッシュポイント: 94.1±25.4 °C
  • 屈折率: 1.4460 to 1.4500
  • PSA: 18.46000
  • LogP: 3.41290

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067194-10g
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87100-15-0 98%
10g
¥180.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067194-25g
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87100-15-0 98%
25g
¥387.00 2024-04-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD14291-25g
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87100-15-0 98%
25g
¥299.0 2024-04-17
Apollo Scientific
OR17650-25g
Cyclohexylboronic acid, pinacol ester
87100-15-0 97+%
25g
£47.00 2025-02-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3101-1G
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87100-15-0 >97.0%(GC)(T)
1g
¥100.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153498-5G
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87100-15-0 ≥97.0%
5g
¥119.90 2023-09-03
Chemenu
CM135321-100g
2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87100-15-0 98%
100g
$*** 2023-05-29
TRC
C991713-1g
Cyclohexylboronic acid, pinacol ester
87100-15-0
1g
$98.00 2023-05-18
Apollo Scientific
OR17650-100g
Cyclohexylboronic acid, pinacol ester
87100-15-0 97+%
100g
£184.00 2025-02-19
Enamine
EN300-1706276-2.5g
2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87100-15-0
2.5g
$55.0 2023-09-20

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Bis(pinacolato)diborane Solvents: Dimethylacetamide ;  19 min, 25 °C
1.2 Reagents: Triethylamine ;  1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ;  25 °C
リファレンス
Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic Esters
Wang, Bingbing; et al, Journal of the American Chemical Society, 2021, 143(33), 12985-12991

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Triethylamine ;  2 h, rt
リファレンス
Electrochemically promoted decarboxylative borylation of alkyl N-hydroxyphthalimide esters
Dai, Jian-Jun ; et al, Chinese Chemical Letters, 2022, 33(3), 1555-1558

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ;  6 h, 20 °C
1.2 Reagents: Triethylamine ;  6 h, rt
リファレンス
Light-Mediated Sulfur-Boron Exchange
Panferova, Liubov I.; et al, Organic Letters, 2021, 23(10), 3919-3922

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Cupric chloride Solvents: Acetonitrile ;  10 h, rt
1.2 16 h, 40 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
リファレンス
Copper-Mediated Dehydrogenative C(sp3)-H Borylation of Alkanes
Sang, Ruocheng ; et al, Journal of the American Chemical Society, 2023, 145(28), 15207-15217

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: (T-4)-Chlorotris(triphenylphosphine)cobalt ,  1,3-Dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene Solvents: tert-Butyl methyl ether ;  0.5 h, rt
1.2 Reagents: Sodium ethoxide ;  16 h, 50 °C
1.3 Reagents: Oxygen
リファレンス
Cobalt(I)-Catalyzed Borylation of Unactivated Alkyl Bromides and Chlorides
Verma, Piyush Kumar; et al, Organic Letters, 2020, 22(4), 1431-1436

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  6 h, 30 °C
1.2 Reagents: Triethylamine ;  1 h, rt
リファレンス
Deaminative Borylation of Aliphatic Amines Enabled by Visible Light Excitation of an Electron Donor-Acceptor Complex
Sandfort, Frederik; et al, Chemistry - A European Journal, 2018, 24(65), 17210-17214

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile ,  Tris(trimethylsilyl)silane ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether ,  Tetrahydrofuran ;  5 min, 0 °C
リファレンス
Transition metal- and light-free radical borylation of alkyl bromides and iodides using silane
Sun, Beiqi; et al, Chemical Communications (Cambridge, 2021, 57(46), 5674-5677

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Cupric chloride ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Potassium methoxide ;  10 min, rt
1.3 30 min, 60 °C
リファレンス
Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in air
Bose, Shubhankar Kumar; et al, ACS Catalysis, 2016, 6(12), 8332-8335

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Tris[2-[4-(1,1-dimethylethyl)-2-pyridinyl-κN]-3,5-difluorophenyl-κC]iridium Solvents: Ethyl acetate ,  Hexamethylphosphoramide ;  14 h, rt
1.2 Reagents: Triethylamine ;  1 h, rt
リファレンス
Decarboxylative Borylation of Stabilized and Activated Carbon Radicals
Zhang, Qiang; et al, Angewandte Chemie, 2020, 59(49), 21875-21879

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  Boron tribromide Solvents: Dichloromethane ;  0 °C; 12 - 48 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
リファレンス
Site-Fixed Hydroboration of Terminal and Internal Alkenes using BX3/iPr2NEt
Li, Sida; et al, Angewandte Chemie, 2021, 60(50), 26238-26245

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ;  24 h, rt
リファレンス
Ruthenium-Catalyzed Anti-Markovnikov Selective Hydroboration of Olefins
Kisan, Sesha; et al, ACS Catalysis, 2017, 7(9), 5950-5954

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Dopamine (anchored on ferrite) ,  Copper (nano-Fe-DOPA supported) Solvents: Dimethylformamide ;  18 h, rt
リファレンス
Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides
Shegavi, Mahadev L.; et al, Green Chemistry, 2020, 22(9), 2799-2803

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters
Clary, Jacob W.; et al, Journal of Organic Chemistry, 2011, 76(23), 9602-9610

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Pinacol ,  Diboronic acid Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Ethanol ;  18 h, 50 °C
リファレンス
Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes
Wang, Yuhan; et al, Organic Letters, 2021, 23(5), 1910-1914

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Rhodium, [(1,2,3,4,5,6-η)-hexamethylbenzene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl… Solvents: Cyclohexane ;  14 h, 3500 kPa, 150 °C
リファレンス
Catalyst-controlled selectivity in the C-H borylation of methane and ethane
Cook, Amanda K.; Schimler, Sydonie D.; Matzger, Adam J.; Sanford, Melanie S., Science (Washington, 2016, 351(6280), 1421-1424

ごうせいかいろ 18

はんのうじょうけん
1.1C:2094503-97-4, C:Et3BH •Na, S:THF, 2 min, rt
1.224 h, 100°C
リファレンス
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
By Ren, Hailong et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium methoxide Catalysts: Copper Solvents: Dimethylformamide ;  1 h, rt
リファレンス
Facile synthesis of alkyl- and arylboronate esters enabled by a carbon nanotube supported copper catalyst
Saini, Suresh; et al, Catalysis Science & Technology, 2023, 13(1), 147-156

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Bis(pinacolato)diborane Solvents: Dimethylformamide ;  12 min, 25 °C
1.2 Reagents: Triethylamine ;  1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ;  25 °C
リファレンス
Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic Esters
Wang, Bingbing; et al, Journal of the American Chemical Society, 2021, 143(33), 12985-12991

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Cupric chloride ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Acetonitrile ;  18 h, rt
1.2 Reagents: Triethylamine ;  4 h, rt
リファレンス
Photoinduced C(sp3)-H borylation of alkanes mediated by copper(II) chloride
Fang, Wen; et al, Chemical Communications (Cambridge, 2023, 59(46), 7108-7111

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Dopamine (anchored on ferrite) ,  Copper (nano-Fe-DOPA supported) Solvents: Dimethylformamide ;  18 h, rt
リファレンス
Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides
Shegavi, Mahadev L.; et al, Green Chemistry, 2020, 22(9), 2799-2803

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Triethylamine ;  1 h, rt
リファレンス
Metal-Free Radical Borylation of Alkyl and Aryl Iodides
Cheng, Ying; et al, Angewandte Chemie, 2018, 57(51), 16832-16836

ごうせいかいろ 24

はんのうじょうけん
1.1 Catalysts: 2839130-42-4 ;  12 h, 100 °C
リファレンス
Monomeric Magnesium Catalyzed Alkene and Alkyne Hydroboration
Kumar, Rohit; et al, Chemistry - A European Journal, 2022, 28(56),

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Pyridine-borane ,  Iodine Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 2 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → rt
1.4 Solvents: Dichloromethane ;  15 h, rt
リファレンス
Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration
Karatjas, Andrew G.; et al, Journal of Organic Chemistry, 2008, 73(23), 9508-9510

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: N,N-Diethyl-2-propanamine ,  Boron tribromide Solvents: Dichloromethane ;  0 °C; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
リファレンス
Site-fixed hydroboration of alkenes under metal-free conditions: scope and mechanistic studies
Li, Sida; et al, ChemRxiv, 2021, 1, 1-15

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
リファレンス
Simple access to elusive α-boryl carbanions and their alkylation: an umpolung construction for organic synthesis
Hong, Kai; et al, Journal of the American Chemical Society, 2014, 136(30), 10581-10584

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  5 h, 100 °C; 100 °C → rt
1.2 10 min, 100 °C
リファレンス
A practical and modular construction of C(sp3)-rich alkyl boron compounds
Yang, Yangyang; et al, ChemRxiv, 2020, 1, 1-9

ごうせいかいろ 29

はんのうじょうけん
1.1 3 h, rt
リファレンス
Hydrogenation of Borylated Arenes
Wollenburg, Marco; et al, Angewandte Chemie, 2019, 58(20), 6549-6553

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  16 h, rt
リファレンス
Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation-Borylation-Ring-Opening of Azetidinium Ions
Casoni, Giorgia; et al, Synthesis, 2016, 48(19), 3241-3253

ごうせいかいろ 31

はんのうじょうけん
1.1 Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Acetonitrile ;  0.5 h, 50 °C; 50 °C → rt
リファレンス
Synthesis of Functionalized Organoboron/Silicon Compounds by Copper-Catalyzed Coupling of Alkylsilyl Peroxides and Diboron/Silylborane Reagents
Seihara, Takumi; et al, Organic Letters, 2019, 21(7), 2477-2481

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
リファレンス
Selective C-N Borylation of Alkyl Amines Promoted by Lewis Base
Hu, Jiefeng; et al, Angewandte Chemie, 2018, 57(46), 15227-15231

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Potassium methoxide Catalysts: Copper Solvents: Dimethylformamide ;  1 h, rt
リファレンス
Facile synthesis of alkyl- and arylboronate esters enabled by a carbon nanotube supported copper catalyst
Saini, Suresh; et al, Catalysis Science & Technology, 2023, 13(1), 147-156

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: [1-[2,6-Bis(1-methylethyl)phenyl]-3,3,5,5-tetramethyl-2-pyrrolidinylidene]chloro… Solvents: 2,2,2-Trifluoroethanol ;  24 h, 5 MPa, rt
リファレンス
Hydrogenation of (Hetero)aryl Boronate Esters with a Cyclic (Alkyl)(amino)carbene-Rhodium Complex: Direct Access to cis-Substituted Borylated Cycloalkanes and Saturated Heterocycles
Ling, Liang; et al, Angewandte Chemie, 2019, 58(20), 6554-6558

ごうせいかいろ 35

はんのうじょうけん
1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Dichloromethane ;  0 °C; 16 h, rt
1.2 Reagents: Methanol ,  Water ;  rt
リファレンス
A General Approach to Deboronative Radical Chain Reactions with Pinacol Alkylboronic Esters
Andre-Joyaux, Emy; et al, Angewandte Chemie, 2020, 59(33), 13859-13864

ごうせいかいろ 36

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  rt; rt; 18 h, rt
リファレンス
Copper(I)-Catalyzed Boryl Substitution of Unactivated Alkyl Halides
Ito, Hajime; et al, Organic Letters, 2012, 14(3), 890-893

ごうせいかいろ 37

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper, compd. with palladium (2.8:0.2) (graphene supported) Solvents: Dimethylformamide ;  2 h, 50 °C
リファレンス
Visible-light-driven graphene supported Cu/Pd alloy nanoparticle-catalyzed borylation of alkyl bromides and chlorides in air
Jiao, Zhi-Feng; et al, Journal of Catalysis, 2021, 395, 258-265

ごうせいかいろ 38

はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tri-tert-butylphosphine Solvents: Methanol ,  Toluene ;  10 h, 75 °C
リファレンス
Base-free nickel-catalyzed hydroboration of simple alkenes with bis(pinacolato)diboron in an alcoholic solvent
Li, Jiang-Fei; et al, Green Chemistry, 2017, 19(19), 4498-4502

ごうせいかいろ 39

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 2659230-20-1 Solvents: Acetonitrile ,  Water ;  6 h, rt
リファレンス
Copper-Photocatalyzed Hydroboration of Alkynes and Alkenes
Zhong, Mingbing; et al, Angewandte Chemie, 2021, 60(26), 14498-14503

ごうせいかいろ 40

はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  14 h, rt
1.2 Reagents: Triethylamine ;  1 h, rt
リファレンス
Photoinduced Deaminative Borylation of Alkylamines
Wu, Jingjing; et al, Journal of the American Chemical Society, 2018, 140(34), 10700-10704

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:87100-15-0)2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A841954
清らかである:99%
はかる:100g
価格 ($):178.0